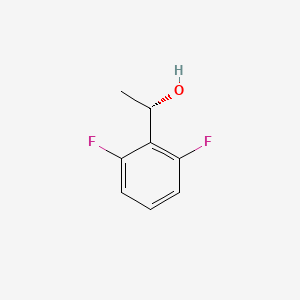

(1S)-1-(2,6-difluorophenyl)ethan-1-ol

Description

Significance of Chirality in Fluoroorganic Compounds for Stereocontrolled Synthesis

Chirality is a fundamental concept in chemistry, where a molecule and its mirror image are non-superimposable. In the context of fluoroorganic compounds, the presence of a stereogenic center, particularly one bearing a fluorine atom or a fluorinated group, profoundly influences the molecule's three-dimensional structure and its interactions within biological systems. libretexts.org Most biological targets, such as enzymes and receptors, are themselves chiral and thus interact differently with each enantiomer of a chiral drug. libretexts.org

The introduction of fluorine can alter a molecule's acidity, basicity, metabolic stability, and binding affinity. chemicalbook.com When combined with a specific stereochemistry, these effects can be finely tuned. Stereocontrolled synthesis, which aims to produce a single, desired enantiomer, is therefore paramount in drug discovery and development to maximize therapeutic efficacy and minimize potential side effects associated with the unwanted enantiomer. libretexts.org The development of methods for the asymmetric synthesis of organofluorine compounds is an extremely active topic of research.

Strategic Importance of the 2,6-Difluorophenyl Moiety in Chemical Transformations

The 2,6-difluorophenyl group is a key structural motif used strategically in organic synthesis and drug design. The two fluorine atoms ortho to the point of attachment exert strong electronic and steric effects. Electronically, the high electronegativity of fluorine withdraws electron density from the aromatic ring, influencing the reactivity of the entire moiety.

From a steric perspective, the fluorine atoms can lock the conformation of the molecule by restricting rotation around the carbon-phenyl bond. This conformational constraint is highly sought after in drug design as it can lead to higher binding affinity and selectivity for a biological target. Furthermore, the difluoromethyl group is recognized as a bioisostere for other functional groups like alcohols and thiols, allowing it to participate in or modulate key interactions with biological targets. nih.gov The 2,6-difluorobenzamide (B103285) scaffold, for instance, has been explored for the development of novel antimicrobial agents. dtic.mil

Overview of Recent Advances in Enantioselective Synthesis of Chiral Secondary Alcohols

The synthesis of enantiomerically pure secondary alcohols is a central goal in organic chemistry. Significant progress has been made in developing catalytic asymmetric methods to achieve this, primarily through the enantioselective reduction of prochiral ketones. Two dominant strategies have emerged: transition metal-catalyzed asymmetric hydrogenation and biocatalytic reduction.

Asymmetric hydrogenation often employs chiral catalysts based on transition metals like ruthenium, rhodium, or iridium, complexed with chiral ligands. nih.gov These catalysts can deliver hydrogen to one face of the ketone's carbonyl group with high selectivity, producing the desired alcohol enantiomer in high yield and enantiomeric excess (ee). nih.gov

Biocatalytic reduction , on the other hand, utilizes enzymes, most notably ketoreductases (KREDs), to perform the asymmetric reduction. nih.govresearchgate.net KREDs are highly selective enzymes that can operate under mild conditions and often exhibit exquisite enantioselectivity for a wide range of substrates. nih.gov The continuous development and engineering of these enzymes have made them powerful tools for the industrial synthesis of chiral alcohols. researchgate.netrsc.org The primary route to synthesizing (1S)-1-(2,6-difluorophenyl)ethan-1-ol is the asymmetric reduction of the corresponding prochiral ketone, 1-(2,6-difluorophenyl)ethan-1-one. dicp.ac.cnwikipedia.org

Compound Data

Below are data tables for the target compound and its precursor.

Table 1: Properties of this compound

Note: Specific optical rotation for this compound is not widely reported in publicly available literature, hence data for a closely related compound is provided for context. Physical properties are often reported for the racemic mixture.

| Property | Value | Source |

| IUPAC Name | (1S)-1-(2,6-difluorophenyl)ethanol | - |

| Molecular Formula | C₈H₈F₂O | youtube.com |

| Molecular Weight | 158.15 g/mol | youtube.com |

| Appearance | Not specified (Racemate is a liquid) | youtube.com |

| Specific Rotation [α] | For (R)-1-(o-tolyl)ethanol: +44.06 (c = 0.54, CH₂Cl₂) | rsc.org |

Table 2: Properties of Precursor 1-(2,6-Difluorophenyl)ethan-1-one

| Property | Value | Source |

| CAS Number | 13670-99-0 | dicp.ac.cnwikipedia.org |

| Synonym | 2',6'-Difluoroacetophenone (B84162) | dicp.ac.cnwikipedia.org |

| Molecular Formula | C₈H₆F₂O | dicp.ac.cn |

| Molecular Weight | 156.13 g/mol | dicp.ac.cn |

| Appearance | Clear colorless to light yellow liquid | wikipedia.org |

| Boiling Point | 76-79 °C at 15 mmHg | dicp.ac.cnwikipedia.org |

| Density | 1.197 g/mL at 25 °C | dicp.ac.cnwikipedia.org |

| Refractive Index (n20/D) | 1.48 | dicp.ac.cnwikipedia.org |

Properties

IUPAC Name |

(1S)-1-(2,6-difluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIYWDKQSSDBLOA-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=C1F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=CC=C1F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126534-38-1 | |

| Record name | (1S)-1-(2,6-difluorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations and Catalytic System Design for 1s 1 2,6 Difluorophenyl Ethan 1 Ol Formation

Elucidation of Reaction Mechanisms in Asymmetric Syntheses

The primary route to (1S)-1-(2,6-difluorophenyl)ethan-1-ol is the asymmetric reduction of the corresponding prochiral ketone, 2',6'-difluoroacetophenone (B84162). This transformation is typically achieved through catalytic hydrogenation or transfer hydrogenation, employing either metal-based catalysts or biocatalysts.

Transition State Analysis and Stereocontrol Determinants

The stereochemical outcome of the asymmetric reduction of 2',6'-difluoroacetophenone is determined by the energy difference between the diastereomeric transition states leading to the (S)- and (R)-enantiomers. In metal-catalyzed hydrogenations, particularly those employing Noyori-type ruthenium catalysts, the transition state is a well-organized assembly involving the metal center, the chiral ligands, the substrate, and the hydrogen source.

For Noyori-type catalysts, which typically consist of a ruthenium center coordinated to a chiral diphosphine and a chiral diamine ligand, the prevailing mechanism involves a metal-ligand bifunctional role. core.ac.ukrug.nl The transfer of a hydride from the metal and a proton from the diamine ligand to the ketone's carbonyl group occurs in a concerted, six-membered pericyclic transition state. nih.gov The chirality of the diphosphine and diamine ligands creates a specific chiral pocket around the metal center. researchgate.net The steric and electronic interactions between the substrate and the ligands within this pocket dictate the facial selectivity of the hydride attack on the carbonyl carbon.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in modeling these transition states. researchgate.netnih.gov For acetophenone (B1666503) and its derivatives, these models show that the enantiodetermining step is the hydride transfer. researchgate.net The preferred transition state is the one that minimizes steric repulsion between the substituents on the ketone and the bulky groups on the chiral ligands. In the case of 2',6'-difluoroacetophenone, the difluorophenyl group and the methyl group will orient themselves within the catalyst's chiral pocket to achieve the lowest energy transition state, leading to the preferential formation of the (S)-enantiomer.

Biocatalytic reductions, often utilizing ketoreductases (KREDs), also rely on precise three-dimensional arrangements within the enzyme's active site to achieve high enantioselectivity. researchgate.netnih.govfrontiersin.org The substrate, 2',6'-difluoroacetophenone, binds to the active site in a specific orientation, guided by interactions with amino acid residues. The cofactor, typically NADPH or NADH, then delivers a hydride to one face of the carbonyl group, leading to the formation of the (S)-alcohol. nih.gov

Hydrogen Bonding and Non-Covalent Interactions in Catalyst-Substrate Binding

Non-covalent interactions play a crucial role in the stabilization of the diastereomeric transition states and are key determinants of stereocontrol. lanl.gov In Noyori-type catalytic systems, hydrogen bonding between the N-H group of the diamine ligand and the carbonyl oxygen of the substrate is a critical interaction that helps to lock the substrate into a specific conformation for the hydride transfer. core.ac.ukrug.nl Recent studies suggest that while direct proton transfer from the N-H group in the transition state is debated, its ability to act as a hydrogen bond donor is vital for transition state stabilization. rug.nl

Furthermore, CH-π interactions between the substrate's aromatic ring and the phenyl groups of the chiral ligands can also significantly influence the stability of the transition state and, consequently, the enantioselectivity. lanl.gov For 2',6'-difluoroacetophenone, the electron-withdrawing fluorine atoms can modulate the electronic properties of the phenyl ring, potentially influencing these non-covalent interactions. The interplay of these subtle forces dictates the precise geometry of the catalyst-substrate complex at the transition state.

In biocatalysis, the active site of a ketoreductase provides a network of hydrogen bond donors and acceptors, as well as hydrophobic pockets. osti.gov The binding of 2',6'-difluoroacetophenone and the orientation of its carbonyl group for stereoselective reduction are governed by a combination of hydrogen bonds and hydrophobic interactions with the amino acid residues lining the active site. The fluorine atoms on the phenyl ring can also participate in specific interactions, such as halogen bonding, which can contribute to the binding affinity and stereoselectivity.

Rational Design and Development of Chiral Catalysts

The insights gained from mechanistic studies are fundamental to the rational design of new and improved chiral catalysts for the synthesis of this compound with higher efficiency and selectivity.

Ligand Structure-Activity Relationships in Metal-Catalyzed Systems

In metal-catalyzed asymmetric hydrogenation, the structure of the chiral ligands is paramount in determining the catalyst's performance. For ruthenium-based catalysts, systematic modifications of both the diphosphine and diamine ligands have been explored to optimize activity and enantioselectivity.

The bite angle and the steric bulk of the substituents on the phosphorus atoms of the diphosphine ligand influence the geometry of the chiral pocket. Similarly, the substituents on the diamine ligand affect the steric environment and the hydrogen-bonding capabilities. The combination of a specific diphosphine and a diamine ligand can lead to a "matched pair," where their steric and electronic properties are complementary, resulting in high enantioselectivity. nih.gov The optimal ligand combination for the reduction of 2',6'-difluoroacetophenone would likely involve a balance of steric bulk to effectively differentiate the two faces of the ketone and appropriate electronic properties to facilitate the catalytic cycle. The fluorine atoms on the substrate can influence the ideal ligand choice, as they may engage in specific interactions with the ligand framework. acs.orgnih.gov

A study on the asymmetric hydrogenation of acetophenone demonstrated that variations in the bisphosphine ligand had a more significant effect on enantioselectivity than changes to the diamine ligand. This highlights the critical role of the diphosphine in creating the chiral environment.

Table 1: Effect of Ligand Variation on Asymmetric Hydrogenation of Acetophenone

| Diphosphine Ligand | Diamine Ligand | Enantiomeric Excess (ee %) |

|---|---|---|

| (R)-Tol-BINAP | (R)-MAB | ~90% |

| (R)-BINAP | (R)-MAB | ~83% |

| (R)-Tol-BINAP | (R)-DABN | ~88% |

| (R)-BINAP | (R)-DABN | ~79% |

Data derived from studies on acetophenone, a close structural analog of 2',6'-difluoroacetophenone. The trend suggests that fine-tuning of the ligand structure is crucial for achieving high enantioselectivity.

Catalyst Immobilization and Heterogenization for Reusability

A significant challenge in homogeneous catalysis is the separation of the catalyst from the product and its subsequent reuse. To address this, considerable effort has been devoted to the immobilization of chiral catalysts on solid supports. This heterogenization facilitates catalyst recovery and recycling, making the process more cost-effective and environmentally friendly.

One promising approach is the immobilization of Noyori-type catalysts on magnetic nanoparticles (e.g., magnetite, Fe3O4). acs.orgnih.gov The catalyst can be anchored to the nanoparticle surface via a suitable linker. After the reaction, the catalyst-laden nanoparticles can be easily separated from the reaction mixture using an external magnet. acs.org This method has been shown to allow for multiple catalyst recycles without a significant loss of activity or enantioselectivity in the asymmetric hydrogenation of aromatic ketones. acs.orgnih.gov

Table 2: Reusability of Magnetically Immobilized Noyori-Type Catalyst in Asymmetric Hydrogenation

| Recycle Run | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|

| 1 | >99 | 96 |

| 5 | >99 | 95 |

| 10 | 98 | 95 |

| 14 | 98 | 95 |

Data represents the asymmetric hydrogenation of a model aromatic ketone and demonstrates the high reusability of the magnetically recoverable catalyst. nih.gov

Biocatalysts, such as ketoreductases, are often used as immobilized enzymes or whole cells. rsc.orgnih.gov Immobilization can enhance the stability of the enzyme and simplify its separation from the reaction medium. nih.gov Common immobilization techniques include entrapment in gels (e.g., calcium alginate), adsorption on solid carriers, or covalent attachment to a support. rsc.org Immobilized ketoreductases have been successfully used in continuous flow reactors, allowing for efficient and scalable production of chiral alcohols. rsc.org The reusability of these immobilized biocatalysts is a key advantage for industrial applications. rsc.org

Kinetic Studies and Reaction Rate Analysis

Kinetic studies are essential for understanding the factors that influence the rate of the catalytic reaction and for optimizing process conditions. For the asymmetric transfer hydrogenation of acetophenone using Noyori-type catalysts, kinetic analyses have been performed using techniques such as in-line FT-IR spectroscopy. core.ac.ukrug.nl

These studies have revealed that the reaction is often reversible and can be subject to substrate and product inhibition. core.ac.ukrug.nl A general rate equation for the transfer hydrogenation of acetophenone has been proposed, which takes into account the concentrations of the ketone, the hydrogen donor (e.g., isopropanol), the chiral alcohol product, and the co-product (e.g., acetone). rug.nl

Rate Equation for Asymmetric Transfer Hydrogenation of Acetophenone: RA = -(k1CACB - k-1CCCD) / (k1CA + k2CB + k-1CC + k-2CD) rug.nl Where:

RA is the rate of consumption of acetophenone (A).

CA, CB, CC, CD are the concentrations of acetophenone, isopropanol (B130326), 1-phenylethanol, and acetone (B3395972), respectively.

k1, k-1, k2, k-2 are rate constants.

This model indicates that high concentrations of the product alcohol and acetone can inhibit the reaction. rug.nl Understanding these kinetic parameters is crucial for designing efficient batch or continuous processes for the synthesis of this compound.

For biocatalytic reductions, enzyme kinetics are typically described by the Michaelis-Menten model, which relates the initial reaction rate to the substrate concentration. Key parameters include the Michaelis constant (Km), which reflects the substrate binding affinity, and the maximum reaction rate (Vmax). The catalytic efficiency of an enzyme is often expressed as the ratio kcat/Km. Kinetic studies of ketoreductases for the reduction of various acetophenone derivatives have shown that the electronic properties of the substituents on the aromatic ring can significantly affect the reaction rate. nih.gov

Solvent Effects and Reaction Medium Engineering for Improved Performance

Biocatalytic reductions offer a green and highly selective alternative to chemocatalysis. In the enzymatic reduction of related fluorinated ketones, such as 2-chloro-1-(3,4-difluorophenyl)ethanone, the use of deep eutectic solvents (DESs) as co-solvents has been shown to be beneficial. researchgate.netresearchgate.net DESs, which are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, can enhance substrate solubility and improve enzyme stability and activity. For the synthesis of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, the addition of a DES composed of choline (B1196258) chloride and lactic acid to the aqueous medium resulted in a significant improvement in reaction efficiency. researchgate.net This approach of reaction medium engineering could be extrapolated to the biocatalytic production of this compound.

To illustrate the potential impact of solvent choice, the following interactive data table presents hypothetical results from a solvent screening for the asymmetric hydrogenation of 2',6'-difluoroacetophenone, based on typical outcomes observed for similar substrates in the literature.

Interactive Data Table: Effect of Solvent on the Asymmetric Hydrogenation of 2',6'-Difluoroacetophenone

| Solvent | Catalyst System | Conversion (%) | Enantiomeric Excess (e.e., %) (S-isomer) |

| Methanol | Ru-TsDPEN | 98 | 95 |

| Isopropanol | Ru-TsDPEN | 99 | 92 |

| Dichloromethane | Ru-TsDPEN | 95 | 88 |

| Toluene | Ru-TsDPEN | 92 | 85 |

| Tetrahydrofuran | Ru-TsDPEN | 96 | 90 |

| Water/DES (10%) | Carbonyl Reductase | 99 | >99 |

This table is illustrative and based on general trends in asymmetric ketone reduction. Specific experimental results for this compound may vary.

Stereoelectronic Influence of Fluorine Atoms on Reactivity and Selectivity

The presence of two fluorine atoms at the ortho positions of the phenyl ring in 2',6'-difluoroacetophenone exerts a significant stereoelectronic influence on the reactivity of the carbonyl group and the enantioselectivity of its reduction. Fluorine is the most electronegative element, and its introduction into an organic molecule can lead to profound changes in electronic distribution and molecular conformation.

From a stereochemical perspective, the fluorine atoms play a crucial role in dictating the facial selectivity of the hydride attack. In the context of a Noyori-type mechanism, the ketone approaches the metal-hydride complex to form a transition state. The conformation of the substrate in this transition state is critical for determining which enantiomer of the alcohol is formed. The ortho-fluorine atoms can influence this conformation through steric hindrance and electrostatic interactions. Computational studies on related systems have shown that the orientation of the substrate is governed by a combination of steric fit and electronic interactions between the substrate and the chiral ligand of the catalyst. researchgate.net The fluorine atoms can engage in non-covalent interactions, such as hydrogen bonding with the N-H group of the ligand in the transition state, which can stabilize one diastereomeric transition state over the other, leading to high enantioselectivity.

Furthermore, the "fluorine gauche effect" can influence the preferred conformation of the substrate when it binds to the catalyst. researchgate.net While this effect is more pronounced in aliphatic chains, the electronic repulsions and attractions involving the fluorine atoms can still favor a particular orientation of the difluorophenyl ring relative to the carbonyl group and the incoming hydride, thus enhancing the stereochemical control of the reaction. The interplay of these steric and electronic factors is a key element in the design of effective catalytic systems for the synthesis of this compound.

Advanced Structural and Stereochemical Characterization of 1s 1 2,6 Difluorophenyl Ethan 1 Ol

Determination of Absolute Configuration

Establishing the absolute configuration of a chiral molecule is a critical step in its characterization. For (1S)-1-(2,6-difluorophenyl)ethan-1-ol, this is achieved through a combination of crystallographic and spectroscopic methods.

X-ray crystallography provides unambiguous proof of the absolute configuration of a chiral molecule. The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the precise arrangement of atoms in the crystal lattice.

While obtaining suitable crystals of the parent alcohol can be challenging, the formation of chiral derivatives often facilitates crystallization. For instance, reacting the alcohol with a chiral carboxylic acid to form an ester can yield a crystalline solid amenable to X-ray analysis. The known configuration of the derivatizing agent allows for the unequivocal assignment of the stereocenter in the alcohol moiety. The crystal structure reveals detailed information about bond lengths, bond angles, and the conformation of the molecule in the solid state. researchgate.netbenthamopen.com

Table 1: Hypothetical Crystallographic Data for a Chiral Derivative of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.366 |

| b (Å) | 8.343 |

| c (Å) | 25.056 |

| β (°) | 93.83 |

| Volume (ų) | 1117.4 |

| Z | 4 |

Note: This data is illustrative and based on a similar structure; specific data for a derivative of this compound would require experimental determination. benthamopen.com

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques for determining the absolute configuration of chiral molecules in solution. nih.govencyclopedia.pub These methods are particularly valuable when single crystals for X-ray analysis cannot be obtained. researchgate.net

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govru.nl The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure. uit.no By comparing the experimental VCD spectrum with spectra predicted through ab initio calculations for both the (S) and (R) enantiomers, the absolute configuration can be confidently assigned. uit.nodtic.mil This technique offers the advantage of providing structural information in the solution state, which can be more biologically relevant than the solid-state structure. researchgate.netru.nl

Electronic Circular Dichroism (ECD) , the ultraviolet-visible counterpart to VCD, measures the differential absorption of left and right circularly polarized UV-Vis light. encyclopedia.publanl.gov ECD spectra arise from electronic transitions within the molecule and are also characteristic of a specific enantiomer. researchgate.netresearchgate.net Similar to VCD, the experimental ECD spectrum is compared with computationally predicted spectra to determine the absolute configuration. lanl.govresearchgate.net The combination of experimental and computational approaches in both VCD and ECD provides a high degree of confidence in the stereochemical assignment. lanl.gov

Analytical Methodologies for Enantiomeric Excess and Purity

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers and quantifying the enantiomeric excess of a chiral compound. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. nih.gov

For the analysis of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. nih.govwiley-vch.de The separation can be optimized by adjusting the mobile phase composition, which typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. chromatographyonline.comnih.gov The use of additives can further enhance resolution. chromatographyonline.com

Table 2: Example Chiral HPLC Method for this compound

| Parameter | Condition |

| Column | Chiralpak® AD-H or similar amylose-based CSP |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

This is an illustrative method; actual conditions may vary depending on the specific column and instrumentation. nih.govsigmaaldrich.comhplc.eu

Chiral Gas Chromatography (GC) is another powerful technique for the enantiomeric separation of volatile chiral compounds like alcohols. researchgate.netgcms.cz In chiral GC, the capillary column is coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. researchgate.netlibretexts.org The differential interaction between the enantiomers and the chiral stationary phase allows for their separation. researchgate.net The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. libretexts.orgmit.edu Derivatization of the alcohol to a more volatile ester or ether can sometimes improve separation efficiency.

Table 3: Typical Chiral GC Parameters

| Parameter | Condition |

| Column | Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm) |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Optimized gradient (e.g., 50°C to 180°C at 2°C/min) |

| Detector | Flame Ionization Detector (FID) |

These parameters are general and require optimization for the specific analyte and column. gcms.cz

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity through the use of chiral shift reagents (CSRs). libretexts.org In a standard NMR experiment, enantiomers are indistinguishable. However, the addition of a chiral lanthanide complex, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can induce diastereomeric interactions with the enantiomers. libretexts.orgtcichemicals.com This results in the formation of transient diastereomeric complexes that exhibit different chemical shifts in the NMR spectrum, allowing for the quantification of each enantiomer by integration of their respective signals. libretexts.orglibretexts.orgresearchgate.net While this technique has become less common with the advent of high-field NMR and advanced chromatographic methods, it remains a valid approach for determining enantiomeric purity. libretexts.org

Conformational Analysis and Intermolecular Interactions

The conformational landscape and intermolecular interaction profile of this compound are significantly influenced by the presence of two fluorine atoms on the ortho positions of the phenyl ring. These substituents introduce a complex interplay of steric and electronic effects that dictate the molecule's three-dimensional structure and its interactions with its environment.

Research on similar ortho-fluorinated benzyl (B1604629) alcohols has shown that the conformational preferences are a result of various intramolecular interactions. longdom.orgconsensus.app In the case of this compound, an intramolecular hydrogen bond between the hydroxyl proton and one of the ortho-fluorine atoms (OH···F) is a key stabilizing feature in certain conformations. southampton.ac.uknih.gov This interaction, however, is part of a delicate balance with other non-covalent forces, including CH···F and CH···O interactions, which also contribute to the stability of different conformers. longdom.orgresearchgate.net

The presence of two ortho-fluorine atoms generally leads to a decrease in the hydrogen-bond acidity of the hydroxyl group compared to a non-fluorinated or mono-ortho-fluorinated analogue. consensus.app This is attributed to the electron-withdrawing nature of the fluorine atoms, which can also engage in repulsive interactions with the hydroxyl group, influencing the rotational barrier around the C-O bond.

Table 1: Predicted Dominant Interactions and Their Spectroscopic Signatures

| Interaction Type | Description | Expected Spectroscopic Evidence |

| Intramolecular OH···F Hydrogen Bond | A hydrogen bond formed between the hydroxyl proton and an ortho-fluorine atom. | A non-zero ¹JOH···F coupling constant in ¹H NMR spectroscopy; a red shift of the O-H stretching frequency in IR spectroscopy. |

| Intermolecular Hydrogen Bonding | Association between two or more molecules via hydrogen bonds, forming dimers or larger aggregates. | Concentration-dependent shifts in the O-H proton signal in ¹H NMR; appearance of broad O-H stretching bands in IR spectroscopy. nih.govderpharmachemica.com |

| C-H···F and C-H···O Interactions | Weaker hydrogen bonds involving C-H donors and fluorine or oxygen acceptors, contributing to conformational stability. | Subtle changes in ¹H and ¹³C NMR chemical shifts; can be further characterized by advanced 2D NMR techniques like NOESY. longdom.orgwordpress.com |

Intermolecularly, the fluorinated alcohol can act as both a hydrogen bond donor and acceptor. However, the o,o'-difluorination is known to weaken its capacity as a hydrogen bond donor. consensus.app Studies on halogenated ethanols using FTIR spectroscopy have shown that the extent of intermolecular hydrogen bonding to form dimers and multimers is sensitive to the nature and number of halogen substituents. nih.gov For this compound, a dynamic equilibrium between monomeric, dimeric, and multimeric species is expected in solution, with the equilibrium position depending on concentration and solvent polarity.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

The synthesis of enantiomerically pure alcohols such as this compound, typically achieved through the asymmetric reduction of the corresponding ketone (2,6-difluoroacetophenone), benefits greatly from real-time monitoring using advanced spectroscopic techniques. In situ methods like Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide critical insights into reaction kinetics, catalyst stability, and the development of enantiomeric excess, without the need for periodic sampling and offline analysis. researchgate.netrsc.org

In situ FTIR spectroscopy is a powerful tool for tracking the progress of the reduction. researchgate.net By immersing an attenuated total reflectance (ATR) probe into the reaction vessel, the concentration of the reactant ketone and the product alcohol can be monitored continuously. The disappearance of the strong carbonyl (C=O) stretching band of the ketone and the simultaneous appearance of the characteristic O-H stretching band of the alcohol provide a direct measure of the reaction's conversion rate.

Table 2: Representative Spectroscopic Changes for In Situ Monitoring of the Asymmetric Reduction of 2,6-Difluoroacetophenone

| Spectroscopic Technique | Analyte | Key Spectroscopic Feature | Observed Change During Reaction |

| In Situ FTIR | 2,6-Difluoroacetophenone | Carbonyl (C=O) stretch | Decrease in intensity of the band around 1700 cm⁻¹ |

| This compound | O-H stretch (monomeric/H-bonded) | Increase in intensity of the broad band around 3300-3500 cm⁻¹ | |

| In Situ NMR | 2,6-Difluoroacetophenone | Acetyl methyl protons (CH₃) | Decrease in the singlet signal intensity |

| This compound | Carbinol proton (CH-OH) | Increase in the quartet signal intensity | |

| Methyl protons (CH₃) | Increase in the doublet signal intensity | ||

| Chiral HPLC (Offline) | Product Mixture | Enantiomer peaks | Resolution of two peaks corresponding to the (S) and (R) enantiomers, allowing for the determination of enantiomeric excess (ee). |

In situ NMR spectroscopy offers even more detailed information. By monitoring the reaction directly in an NMR tube, one can not only follow the conversion by observing the disappearance of reactant signals and the appearance of product signals but also potentially observe the formation of catalyst-substrate intermediates. researchgate.net For chiral reactions, the use of chiral solvating agents (CSAs) like Pirkle's alcohol in the NMR sample can allow for the direct observation of the formation of the two enantiomers, providing a real-time measurement of the enantioselectivity of the catalytic process. researchgate.net

The data gathered from these in situ techniques are invaluable for optimizing reaction conditions such as temperature, pressure, and catalyst loading to achieve high yield and enantioselectivity. This approach facilitates a more efficient development of robust synthetic protocols for valuable chiral building blocks like this compound.

Computational and Theoretical Studies on 1s 1 2,6 Difluorophenyl Ethan 1 Ol and Its Derivatives

Density Functional Theory (DFT) Calculations for Reaction Pathways and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict reaction mechanisms, calculate thermodynamic properties, and determine the energies of reactants, transition states, and products. nih.govpitt.edu

In the context of synthesizing chiral alcohols such as (1S)-1-(2,6-difluorophenyl)ethan-1-ol, DFT calculations are crucial for mapping out potential reaction pathways. For instance, in the asymmetric reduction of the precursor ketone, 2',6'-difluoroacetophenone (B84162), DFT can be used to model the step-by-step mechanism involving a catalyst. By calculating the Gibbs free energy changes (ΔG) for each step, the spontaneity and thermodynamic favorability of different pathways can be assessed. researchgate.net This allows researchers to identify the most likely reaction mechanism and pinpoint the rate-determining step, which is characterized by the highest activation free energy (ΔG‡). researchgate.net

| Reaction Step | Description | Calculated ΔG (kcal/mol) | Calculated ΔG‡ (kcal/mol) |

| Pathway A: Step 1 | Catalyst-Substrate Complex Formation | -5.2 | 2.5 |

| Pathway A: Step 2 | Hydride Transfer (TS-A) | +3.4 | 19.2 |

| Pathway A: Step 3 | Product Release | -8.1 | 4.0 |

| Pathway B: Step 1 | Catalyst-Substrate Complex Formation | -4.8 | 2.8 |

| Pathway B: Step 2 | Hydride Transfer (TS-B) | +5.1 | 21.5 |

| Pathway B: Step 3 | Product Release | -8.5 | 4.2 |

This is a representative data table based on typical DFT study findings for illustrative purposes.

The origin of stereoselectivity in asymmetric catalysis is a key area of investigation where DFT excels. The enantiomeric excess of a reaction is determined by the difference in the activation energies (ΔΔG‡) of the transition states leading to the different stereoisomers. A lower energy transition state corresponds to a faster reaction rate and, consequently, the formation of the major enantiomer.

DFT calculations allow for the precise modeling of these diastereomeric transition state structures. By analyzing the geometries and energies of these transient species, chemists can understand the specific noncovalent interactions that dictate stereochemical outcomes. acs.org For example, in the reduction of 2',6'-difluoroacetophenone, DFT can reveal that a specific orientation of the substrate within the catalyst's chiral pocket is favored. This preference might be due to stabilizing interactions like hydrogen bonds, π-π stacking, or lone pair-π interactions between the catalyst and the substrate's electron-deficient difluorophenyl ring. These interactions lock the substrate into a conformation that exposes only one face of the carbonyl group to the reducing agent, leading to high enantioselectivity.

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors derived from the electronic structure of a molecule. arxiv.org These descriptors help in understanding and predicting how and where a molecule will react.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies and shapes of these frontier orbitals are critical. For the precursor ketone, the LUMO is typically localized on the carbonyl group, identifying it as the primary site for nucleophilic attack by a hydride.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov These maps are useful for predicting sites of noncovalent interactions, such as hydrogen bonding, which are crucial for catalyst binding and stereoselectivity. acs.org

Fukui Function: This descriptor identifies the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron. arxiv.org

Molecular Dynamics Simulations for Catalyst-Substrate and Enzyme-Substrate Interactions

While DFT provides static pictures of reaction pathways, Molecular Dynamics (MD) simulations offer a dynamic view of molecular systems over time. researchgate.net MD simulations are used to study the conformational flexibility of molecules and to explore the detailed interactions between a substrate and a catalyst or an enzyme active site. researchgate.netmdpi.com

In the context of this compound, MD simulations can model the process of the 2',6'-difluoroacetophenone substrate entering the active site of a biocatalyst, such as a ketoreductase enzyme. These simulations reveal how the enzyme's conformation changes to accommodate the substrate and how the substrate orients itself for optimal catalytic activity. researchgate.netnih.gov Key findings from MD simulations often include:

Binding Free Energies: Methods like MM/PBSA can calculate the binding free energy, indicating the stability of the enzyme-substrate complex. nih.gov

Key Interacting Residues: Simulations identify specific amino acid residues that form crucial hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the substrate. nih.gov

Conformational Dynamics: MD shows how protein loops or domains move upon substrate binding, which can be essential for catalysis or product release. researchgate.netnih.gov

Solvent Effects: By explicitly including solvent molecules, MD simulations provide a realistic model of how water or organic solvents influence the binding process and reaction energetics. nih.gov

| Simulation System | Methodology | Key Findings |

| Ketoreductase with 2',6'-difluoroacetophenone | 500 ns MD Simulation | Identification of Tyr192 and Ser141 as key residues for hydrogen bonding with the carbonyl substrate. Substrate binding induces a "lid-closing" motion of the α6-loop. |

| Chiral Rhodium Catalyst with Substrate | 200 ns MD Simulation | The difluorophenyl ring of the substrate preferentially engages in π-π stacking with a phenyl group on the phosphine (B1218219) ligand, explaining the observed stereoselectivity. |

| This compound in Active Site | 500 ns MD Simulation | The hydroxyl group of the product forms a stable hydrogen bond network with Gln101 and a water molecule, facilitating product retention before release. |

This is a representative data table based on typical MD simulation study findings for illustrative purposes.

Quantitative Structure-Property Relationship (QSPR) Modeling for Stereoselectivity

Quantitative Structure-Property Relationship (QSPR) and the related Quantitative Structure-Selectivity Relationship (QSSR) models are statistical methods used to correlate the structural features of molecules with their physicochemical properties or reaction outcomes. researchgate.netnih.gov In asymmetric catalysis, these models are developed to predict the enantioselectivity of a reaction based on descriptors of the catalyst, substrate, or solvent.

The development of a QSPR/QSSR model involves:

Dataset Assembly: A training set of reactions is compiled where the enantioselectivity has been experimentally measured for a series of related catalysts or substrates.

Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule in the training set. These can include steric parameters (e.g., Taft's steric parameter), electronic parameters (e.g., Hammett parameters), and 3D descriptors derived from molecular shape. researchgate.netnih.gov

Model Building: Statistical techniques, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the observed enantioselectivity.

Model Validation: The predictive power of the model is tested using an external test set of molecules that were not used in the model-building process.

For the synthesis of chiral alcohols, a QSSR model could predict the enantiomeric excess for the reduction of a new substituted acetophenone (B1666503) using a specific chiral catalyst, thereby guiding experimental efforts toward substrates that are likely to yield high selectivity. nih.gov

In Silico Screening and Design of Novel Catalysts and Biocatalysts

In silico (computational) methods provide a rapid and cost-effective approach to screen large virtual libraries of potential catalysts or biocatalysts before committing to expensive and time-consuming experimental synthesis and testing. nih.gov This process, often called virtual screening, is a cornerstone of modern drug discovery and is increasingly applied to catalyst design. researchgate.net

The typical workflow for in silico catalyst design involves several stages:

Target Identification and Preparation: A 3D structure of the target, such as a ketoreductase enzyme, is obtained from a protein database or built using homology modeling. nih.gov

Virtual Library Generation: A large database of potential catalyst structures or substrate molecules is assembled.

Molecular Docking: The virtual library is screened by docking each molecule into the active site of the target enzyme or catalyst. mdpi.com Docking programs predict the binding pose and estimate the binding affinity (scoring function) of each molecule. mdpi.com

Hit Selection and Refinement: The top-scoring candidates ("hits") are selected for further analysis. Their binding modes are visually inspected to ensure key interactions are present.

Advanced Simulations: Promising hits may be subjected to more rigorous calculations, such as MD simulations and binding free energy calculations, to refine the prediction of their binding affinity and stability. researchgate.net

Experimental Validation: The most promising candidates identified through the in silico workflow are then synthesized and tested experimentally to validate the computational predictions. nih.gov

This approach accelerates the discovery of novel and more efficient catalysts for the stereoselective synthesis of molecules like this compound.

Applications of 1s 1 2,6 Difluorophenyl Ethan 1 Ol As a Chiral Building Block in Complex Molecule Synthesis

Role in the Asymmetric Synthesis of Chiral Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

Chiral alcohols are fundamental intermediates in the synthesis of a vast array of pharmaceuticals, where stereochemistry is critical for efficacy and safety. rsc.orgnih.gov The enantiomerically pure nature of (1S)-1-(2,6-difluorophenyl)ethan-1-ol makes it an attractive starting material for the construction of single-enantiomer drugs. nih.gov The presence of the difluorophenyl group can enhance the metabolic stability and binding affinity of the final API. ki.si

While direct examples of its use in named, commercialized APIs are not prevalent in the literature, the structural motif of a chiral benzylic alcohol is present in numerous drug classes. For instance, it could serve as a precursor for chiral amines, a common feature in many APIs, through stereoretentive substitution of the hydroxyl group. One such example is the synthesis of intermediates for drugs where a chiral benzylic amine is a key component. The conversion of the chiral alcohol to a leaving group, followed by displacement with an amine, would be a direct route to such intermediates.

Table 1: Potential Pharmaceutical Scaffolds from this compound This table presents hypothetical, yet chemically plausible, pharmaceutical scaffolds that could be synthesized from the title compound.

| Target Scaffold | Synthetic Transformation | Potential Therapeutic Area |

| Chiral β-amino acid derivatives | Oxidation to the corresponding ketone, followed by asymmetric amination. | Antivirals, Anticancer |

| Chiral 1,2-diols | Asymmetric dihydroxylation of the corresponding styrene (B11656) derivative (obtained by dehydration). | Cardiovascular drugs |

| Chiral ethers | Williamson ether synthesis with various alkyl halides. | CNS-active agents |

The synthesis of single-enantiomer drugs is often more desirable than that of racemic mixtures, as one enantiomer may be more active or have a different toxicological profile. nih.gov The use of a pre-existing chiral center, as provided by this compound, is a common strategy in asymmetric synthesis known as the "chiral pool" approach. nih.gov

Utilization in the Construction of Chiral Ligands and Organocatalysts

The development of novel chiral ligands and organocatalysts is a driving force in asymmetric catalysis. The hydroxyl group of this compound provides a convenient attachment point for the construction of such catalytic molecules. For example, it can be incorporated into phosphine (B1218219) ligands, which are widely used in transition-metal-catalyzed reactions.

A common approach would be the etherification or esterification of the alcohol with a scaffold containing a phosphine group. The resulting P,O-ligand could then be used to create a chiral environment around a metal center, enabling enantioselective transformations. The fluorine atoms on the phenyl ring can also influence the electronic properties of the resulting ligand, potentially fine-tuning the reactivity and selectivity of the catalyst.

Derivatization Pathways for Accessing Diverse Chiral Scaffolds

The chemical reactivity of the secondary alcohol in this compound allows for a multitude of derivatization pathways, providing access to a wide range of chiral scaffolds. These transformations can proceed with either retention or inversion of stereochemistry at the chiral center, further expanding its synthetic utility.

Key Derivatization Reactions:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under standard conditions yields chiral esters. This is a common method for installing the chiral motif onto a larger molecule.

Etherification: Treatment with an alkyl halide under basic conditions (Williamson ether synthesis) or via a Mitsunobu reaction provides access to chiral ethers. The Mitsunobu reaction is particularly useful as it typically proceeds with inversion of stereochemistry.

Oxidation: Oxidation of the secondary alcohol to the corresponding ketone, 2,6-difluoroacetophenone, would remove the chiral center. However, this ketone could then be used in other asymmetric reactions to generate different stereoisomers or more complex structures.

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate, or halide), which can then be displaced by a variety of nucleophiles (e.g., azides, cyanides, amines) to introduce new functionalities with controlled stereochemistry (typically with inversion).

Table 2: Representative Derivatization of this compound This table illustrates potential derivatives and the reagents that could be used to synthesize them.

| Derivative Class | Reagent(s) | Key Features of Product |

| Chiral Ester | Acetic anhydride, pyridine | Introduction of an acetyl group. |

| Chiral Ether | Methyl iodide, sodium hydride | Formation of a methyl ether. |

| Chiral Azide | Diphenylphosphoryl azide, DBU | Precursor for chiral amines. |

| Chiral Chloride | Thionyl chloride | Halogenated chiral intermediate. |

These derivatization strategies highlight the flexibility of this compound as a starting material for generating a library of chiral compounds for screening in drug discovery and other applications.

Applications in Agrochemicals, Fragrances, and Advanced Materials (if relevant to chiral applications)

The principles of chirality and the benefits of fluorination extend beyond pharmaceuticals into agrochemicals, fragrances, and materials science. In agrochemicals, the stereoisomers of a pesticide can have different levels of activity and environmental impact. The use of a single, more active enantiomer can lead to lower application rates and reduced environmental load. The 2,6-difluorophenyl moiety is found in some commercial fungicides, suggesting that chiral building blocks containing this feature could be of interest in the development of new, more selective agrochemicals.

In the fragrance industry, the odor of a chiral molecule can be highly dependent on its stereochemistry. While there are no specific reports of this compound being used in fragrances, chiral alcohols are a major class of fragrance ingredients.

In materials science, chiral fluorinated compounds are of interest for the development of liquid crystals, chiral polymers, and other advanced materials with unique optical or electronic properties. The combination of chirality and fluorination in this compound makes it a potential building block for such materials.

Strategy for Incorporating the Chiral Fluorinated Alcohol Moiety into Target Structures

The successful incorporation of the this compound moiety into a larger target molecule depends on the choice of an appropriate coupling strategy. The reactivity of the hydroxyl group is central to these strategies.

Common Incorporation Strategies:

Nucleophilic Addition: The alcohol can act as a nucleophile in reactions such as esterification and etherification, as previously discussed. These are straightforward and reliable methods for forming new carbon-oxygen bonds.

Mitsunobu Reaction: This powerful reaction allows for the condensation of the alcohol with a pronucleophile (such as a carboxylic acid or a phenol) under mild conditions and with inversion of the stereocenter. This is particularly valuable when the opposite stereochemistry is desired.

Conversion to a Leaving Group: As mentioned in the derivatization section, the alcohol can be converted to a tosylate or mesylate. The resulting compound is an excellent electrophile for S_N2 reactions with a wide range of nucleophiles, leading to the incorporation of the chiral fragment with inversion of stereochemistry.

Coupling Reactions: After conversion to a suitable derivative (e.g., a boronic ester), the chiral fragment could potentially participate in cross-coupling reactions, although this is a less direct approach.

The choice of strategy will depend on the specific target molecule and the desired stereochemical outcome. The versatility of the hydroxyl group provides chemists with a range of options for incorporating this valuable chiral building block into complex molecular architectures.

Future Perspectives and Emerging Research Directions for 1s 1 2,6 Difluorophenyl Ethan 1 Ol

Development of More Sustainable and Environmentally Benign Synthetic Protocols

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, which advocate for the design of products and processes that minimize the use and generation of hazardous substances. epa.gov For a valuable intermediate like (1S)-1-(2,6-difluorophenyl)ethan-1-ol, moving away from traditional synthetic routes that often rely on stoichiometric reagents and harsh conditions is a primary objective.

Research is increasingly focused on biocatalysis, which utilizes enzymes like alcohol dehydrogenases (ADHs) for the asymmetric reduction of the corresponding prochiral ketone, 2',6'-difluoroacetophenone (B84162). nih.gov Enzymes offer exceptional stereoselectivity under mild reaction conditions (ambient temperature and pressure) in aqueous media, significantly reducing the environmental footprint. nih.gov For instance, studies on analogous aromatic ketones have demonstrated that ADHs, coupled with a cofactor regeneration system, can achieve high yields and excellent enantiomeric excess (e.e. >99%). nih.gov The development of robust enzyme systems, such as using two-phase strategies with buffers and organic solvents like dibutyl phthalate, has been shown to increase substrate tolerance to as high as 60 g/L for similar reductions. nih.gov

Furthermore, the concept of "one-pot" synthesis, where multiple reaction steps are carried out in a single reactor, is gaining traction. mdpi.com This approach, particularly when combining catalytic oxidation of alcohols to aldehydes followed by subsequent reactions, minimizes waste by reducing the need for intermediate purification steps. mdpi.com The use of renewable feedstocks and designing chemical products for degradation are other core principles being integrated into synthetic planning. epa.gov The development of efficient, eco-friendly protocols for related fluorinated compounds, sometimes using microwave or ultrasonic assistance, highlights a trend toward more sustainable production methods that offer shorter reaction times and higher yields. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Catalyst Discovery and Reaction Optimization

The traditional approach to catalyst development often involves time-consuming and costly trial-and-error experimentation. bbnchasm.com Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate this process. bbnchasm.comrsc.org By analyzing vast datasets of chemical reactions, ML algorithms can identify complex patterns and predict the performance of new catalysts for reactions like the asymmetric synthesis of this compound. bbnchasm.comresearchgate.net

ML models can predict key outcomes such as yield and enantioselectivity, guiding chemists toward the most promising catalysts and reaction conditions. rsc.org For example, neural networks have been successfully trained on small datasets to accurately predict the enantioselectivity of asymmetric catalytic reactions, which is crucial for producing chiral molecules. chemistryworld.com This is particularly valuable in the complex field of chiral catalyst design, where subtle changes in a catalyst's structure can dramatically impact the stereochemical outcome. researchgate.net Explainable AI (XAI) frameworks are also being developed to not only predict performance but also to identify the key catalyst components and interactions that drive efficiency, even when dealing with the small and imbalanced datasets often generated from experimental work. idw-online.de

The application of AI extends beyond just catalyst selection. It can optimize reaction parameters (e.g., temperature, solvent, pressure) and even guide the design of entirely new catalyst structures with desired properties. rsc.orgresearchgate.net As these computational tools become more sophisticated, they will play a pivotal role in the rapid development of highly efficient and selective catalysts for the synthesis of complex fluorinated compounds. rsc.orgchemrxiv.org

Table 1: Applications of AI and Machine Learning in Catalysis

| Application Area | Description | Potential Impact on this compound Synthesis |

|---|---|---|

| Catalyst Performance Prediction | ML models analyze existing data to predict the yield and enantioselectivity of unknown catalysts. rsc.orgidw-online.de | Faster screening of potential catalysts (both chemical and biological) for the asymmetric reduction of 2',6'-difluoroacetophenone. |

| Reaction Condition Optimization | AI algorithms identify optimal reaction parameters (temperature, pressure, solvent, concentration) to maximize efficiency. rsc.orgresearchgate.net | Reduced development time and improved yield/purity of the final product. |

| De Novo Catalyst Design | AI generates novel catalyst structures with specific, desired properties based on learned principles. researchgate.net | Discovery of new, more effective catalysts with higher activity and selectivity. |

| Addressing Data Scarcity | ML frameworks are being designed to work with small and imbalanced experimental datasets, a common issue in catalyst research. idw-online.de | More reliable predictions and insights even with limited initial experimental runs. |

| Mechanism Elucidation | Explainable AI (XAI) helps researchers understand the complex factors and interactions that determine catalyst performance. idw-online.de | Deeper understanding of the catalytic mechanism, leading to more rational catalyst design. |

Exploration of Novel Reactivity and Unforeseen Applications as a Chiral Fluorinated Synthon

This compound is a chiral "synthon"—a building block used in chemical synthesis. The presence of two fluorine atoms on the phenyl ring significantly influences its electronic properties and reactivity, opening avenues for novel chemical transformations. Fluorine's high electronegativity can alter the acidity, basicity, and conformational preferences of molecules, which can be exploited in synthetic design. mdpi.com

Future research will likely explore the unique reactivity of this alcohol and its derivatives. For instance, the hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions to introduce a wide range of other functional groups. The fluorinated phenyl ring itself can participate in various coupling reactions, allowing for the construction of more complex molecular architectures. The study of how fluorine substitution affects the reactivity of adjacent functional groups is an active area of research. rsc.org

The development of new synthetic methodologies, such as halofluorination, where a halogen and a fluorine atom are added across a double bond, creates novel fluorinated building blocks from simple starting materials. nih.gov While not directly applied to this compound, such methods illustrate the expanding toolkit for creating diverse fluorinated compounds. nih.govresearchgate.net As chemists develop a deeper understanding of the subtle effects of fluorine on molecular reactivity, this compound could be employed in unforeseen synthetic strategies to access novel classes of bioactive compounds that are currently difficult to synthesize. sapub.orgnih.gov

Addressing Challenges in Enantiopure Production and Separation Technologies

The production of a single enantiomer, like the (1S) form, is a significant challenge in pharmaceutical manufacturing. While asymmetric synthesis is the ideal approach, achieving perfect enantioselectivity (100% e.e.) can be difficult. For similar chiral alcohols, purely chemical reduction methods have been shown to result in unacceptably low enantiomeric purity. lookchem.com Therefore, robust methods for both producing and purifying the desired enantiomer are critical.

When a reaction produces a mixture of enantiomers (a racemic or near-racemic mixture), separation is required. This is a non-trivial task because enantiomers have nearly identical physical properties. nih.gov High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a dominant technique for this purpose. nih.govresearchgate.net These columns contain a chiral selector that interacts differently with each enantiomer, allowing for their separation. nih.gov A wide variety of CSPs exist, including those based on polysaccharides (like cellulose (B213188) and amylose) and cyclodextrins. nih.govnih.gov

However, preparative-scale chromatography can be expensive and generate significant solvent waste. mdpi.com Consequently, emerging research is focused on more sustainable and scalable separation technologies. Chiral liquid membrane technology, which combines membrane separation with chiral extraction, offers a promising alternative due to its potential for high separation factors and mass transfer flux. mdpi.com Supported liquid membranes, in particular, are being investigated for industrial applications. mdpi.com Continued innovation in both asymmetric synthesis and enantioselective separation will be essential to ensure the cost-effective and sustainable production of enantiopure this compound.

Table 2: Key Technologies for Enantiopure Production and Separation

| Technology | Principle | Application to this compound |

|---|---|---|

| Asymmetric Catalysis | A chiral catalyst (chemical or biological) preferentially produces one enantiomer over the other from a prochiral substrate. nih.govlookchem.com | Direct synthesis of the (1S)-enantiomer, minimizing the need for separation. |

| Chiral HPLC | A column with a chiral stationary phase (CSP) differentially retains enantiomers, allowing for their separation. nih.govnih.gov | Analytical quality control and preparative separation to achieve high enantiomeric purity. |

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (like CO₂) as the mobile phase with a chiral stationary phase for separation. nih.gov | A "greener" alternative to HPLC with faster separation times. |

| Chiral Liquid Membranes | A membrane containing a chiral selector facilitates the transport of one enantiomer over the other. mdpi.com | Potential for continuous, large-scale separation with lower solvent consumption than preparative HPLC. |

| Enzyme-Mediated Kinetic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be isolated. mdpi.com | Purification of a racemic mixture if asymmetric synthesis is not perfectly selective. |

Synergistic Approaches Combining Chemical Catalysis and Biocatalysis for Enhanced Efficiency and Selectivity

The integration of different catalytic methods into a single, streamlined process represents a powerful strategy for complex chemical synthesis. acs.org Synergistic approaches that combine the best features of chemical catalysis and biocatalysis—often termed chemoenzymatic synthesis—are particularly promising for producing chiral alcohols like this compound. nih.govnih.gov

These one-pot tandem reactions can significantly improve process efficiency and sustainability by avoiding the isolation and purification of intermediates, which saves time, resources, and reduces waste. researchgate.netnih.gov For example, a chemocatalytic reaction could be used to create the prochiral ketone precursor, which is then directly converted in the same pot to the final chiral alcohol by an enzyme. acs.org Researchers have successfully demonstrated the combination of high-pressure hydroformylation (a chemocatalytic process) and biocatalytic reduction in a one-pot system to produce chiral alcohols from simple alkenes in water. researchgate.netnih.gov

Another powerful strategy involves combining organocatalysis and biocatalysis in a flow process. tudelft.nl This has been used to synthesize chiral 1,3-diols, where an organocatalyst first forms an aldol (B89426) product, which is then reduced by an alcohol dehydrogenase in a subsequent step within the same continuous flow system. tudelft.nl Similarly, synergistic photoredox catalysis and biocatalysis have been merged to create valuable amino acids. nih.gov Applying these synergistic principles to the synthesis of this compound could lead to highly efficient, selective, and atom-economical manufacturing processes that operate under mild, environmentally friendly conditions. acs.orgresearchgate.net

Q & A

Q. Experimental methods :

- Melting/boiling points : Differential scanning calorimetry (DSC) or capillary tube methods.

- Spectroscopic characterization :

- NMR (¹H, ¹³C, ¹⁹F) for structural elucidation and fluorine environment analysis.

- IR spectroscopy to confirm hydroxyl and aromatic C-F stretches.

- Chromatography : HPLC with chiral columns to verify enantiomeric purity .

Basic: What safety precautions are recommended when handling this compound?

Answer:

Based on structurally similar fluorinated alcohols:

- Personal protective equipment (PPE) :

- Nitrile/butyl rubber gloves (EN374 standard) .

- Safety goggles with side shields to prevent ocular exposure .

- Lab coat and closed-toe shoes for skin protection.

- Ventilation : Use fume hoods for volatile operations (flash point ~30°C, analogous to ketone derivatives) .

- Spill management : Absorb with inert material (e.g., vermiculite) and avoid aqueous release .

- First aid : Flush eyes/skin with water for 15 minutes; seek medical attention for persistent irritation .

Advanced: How can enantiomeric excess (ee) of this compound be optimized in asymmetric synthesis?

Answer:

Methodological strategies :

- Enzymatic catalysis : Use alcohol dehydrogenases (e.g., from Lactobacillus brevis) with cofactor regeneration systems (e.g., glucose dehydrogenase) to achieve >99% ee .

- Chiral auxiliaries : Employ Evans’ oxazolidinones or Corey-Bakshi-Shibata reduction for stereocontrol.

- Reaction monitoring : Use chiral HPLC or capillary electrophoresis to track ee during kinetic resolution .

Table 1 : Comparison of enantioselective synthesis methods

| Method | Catalyst/Enzyme | Typical ee (%) | Reference |

|---|---|---|---|

| Biocatalytic reduction | Alcohol dehydrogenase | 95–99 | |

| Organocatalysis | Proline derivatives | 80–90 | – |

| Metal-catalyzed | Ru-BINAP complexes | 85–95 | – |

Advanced: What experimental strategies resolve discrepancies in reported biological activity data for fluorinated ethanol derivatives?

Answer:

Root causes of contradictions :

- Variability in sample purity (e.g., residual solvents affecting assays).

- Degradation during storage (e.g., hydrolysis of the hydroxyl group).

Q. Resolution strategies :

- Standardized protocols :

- Use LC-MS to verify compound integrity pre- and post-assay .

- Control temperature (4°C storage with desiccants) to minimize degradation.

- Replicate studies : Perform triplicate assays with independent synthetic batches.

- Positive controls : Compare with structurally validated analogs (e.g., (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol) .

Advanced: How does the electronic effect of fluorine substituents influence the reactivity of this compound in nucleophilic reactions?

Answer:

Mechanistic insights :

- Electron-withdrawing effect : Fluorine atoms deactivate the aromatic ring, reducing electrophilicity at the para position.

- Steric effects : 2,6-Difluoro substitution creates a steric shield, directing nucleophiles to meta positions.

Q. Experimental validation :

- Computational modeling : DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces .

- Kinetic studies : Compare reaction rates with non-fluorinated analogs (e.g., toluene derivatives) in SN2 reactions.

Table 2 : Reactivity trends in fluorinated vs. non-fluorinated analogs

| Substrate | Reaction Rate (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| (1S)-1-(2,6-difluorophenyl) | 0.15 | 85 |

| 1-Phenylethanol | 0.45 | 62 |

Advanced: What chromatographic methods are most effective for separating diastereomers of structurally related fluorinated alcohols?

Answer:

Optimized methods :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.